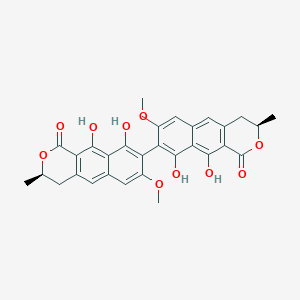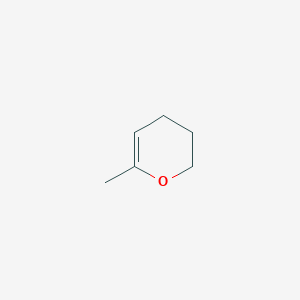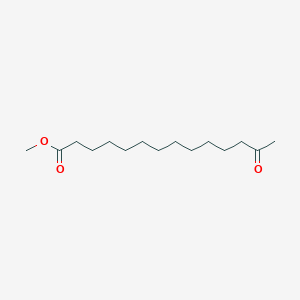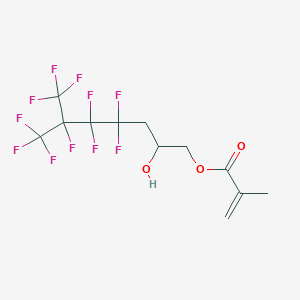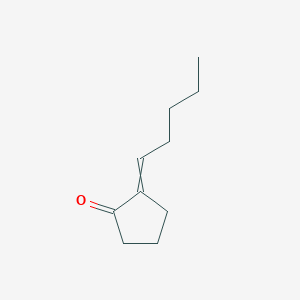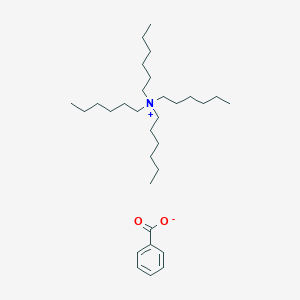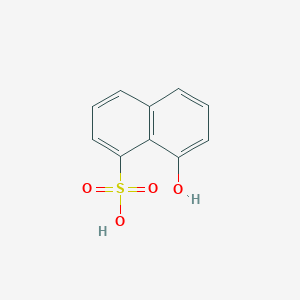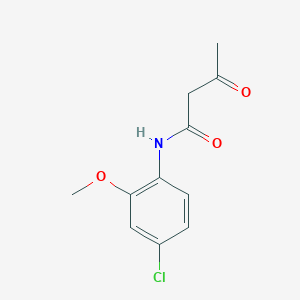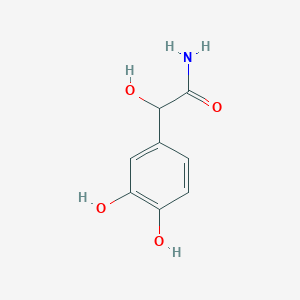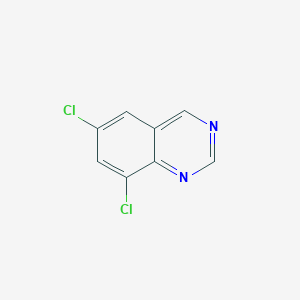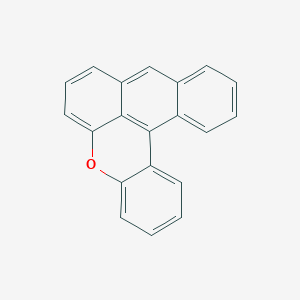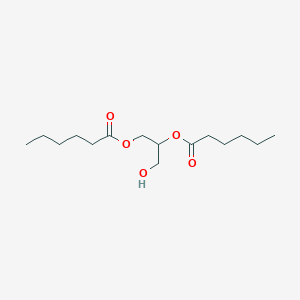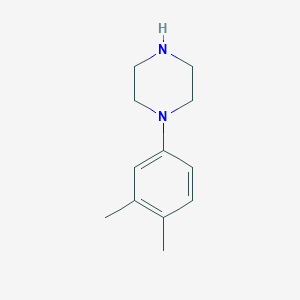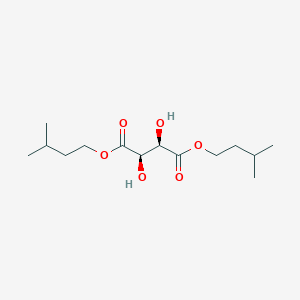
bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate, also known as dimethyl tartrate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless, odorless, and crystalline substance that is soluble in water, ethanol, and ether.
Wirkmechanismus
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a chiral compound that exhibits different biological activities depending on its stereochemistry. The (2R,3R) isomer has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition leads to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemische Und Physiologische Effekte
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have various biochemical and physiological effects, including:
1. Anti-diabetic activity: The (2R,3R) isomer of bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have anti-diabetic activity by inhibiting the activity of DPP-IV.
2. Anti-inflammatory activity: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antioxidant activity: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have antioxidant activity by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has several advantages and limitations for lab experiments, including:
Advantages:
1. High purity: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can be synthesized with high purity, which is essential for scientific research.
2. Versatility: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can be used in various scientific research applications, including chiral synthesis, drug delivery, and polymer synthesis.
Limitations:
1. Cost: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a relatively expensive compound, which can limit its use in scientific research.
2. Limited solubility: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has limited solubility in some solvents, which can limit its use in certain scientific research applications.
Zukünftige Richtungen
There are several future directions for research on bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate, including:
1. Development of new drug delivery systems: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has potential as a drug delivery agent, and future research could focus on developing new drug delivery systems that utilize this compound.
2. Investigation of other biological activities: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have anti-diabetic, anti-inflammatory, and antioxidant activities, but its potential for other biological activities has not been fully explored.
3. Synthesis of new derivatives: Future research could focus on synthesizing new derivatives of bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate with improved properties for scientific research applications.
Conclusion:
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a unique and versatile compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound could lead to the development of new drug delivery systems, the investigation of other biological activities, and the synthesis of new derivatives with improved properties.
Synthesemethoden
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can be synthesized through the esterification of tartaric acid with methanol in the presence of a catalyst. The reaction proceeds at a temperature of 60-70°C for several hours, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been used in various scientific research applications, including:
1. Chiral synthesis: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a chiral compound that has been used as a chiral auxiliary in the synthesis of other chiral compounds.
2. Drug delivery: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been used as a drug delivery agent due to its ability to form inclusion complexes with various drugs.
3. Polymer synthesis: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been used as a monomer in the synthesis of biodegradable polymers.
Eigenschaften
CAS-Nummer |
16016-41-4 |
|---|---|
Produktname |
bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate |
Molekularformel |
C14H26O6 |
Molekulargewicht |
290.35 g/mol |
IUPAC-Name |
bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C14H26O6/c1-9(2)5-7-19-13(17)11(15)12(16)14(18)20-8-6-10(3)4/h9-12,15-16H,5-8H2,1-4H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
VOBHVQRBBHSZAZ-VXGBXAGGSA-N |
Isomerische SMILES |
CC(C)CCOC(=O)[C@@H]([C@H](C(=O)OCCC(C)C)O)O |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O |
Kanonische SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O |
Andere CAS-Nummern |
16016-41-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



